4-Bromo-2-(1-hydroxyethyl)phenol chemical structure and properties
4-Bromo-2-(1-hydroxyethyl)phenol chemical structure and properties
An In-Depth Technical Guide to 4-Bromo-2-(1-hydroxyethyl)phenol: Structure, Properties, Synthesis, and Applications
Executive Summary
4-Bromo-2-(1-hydroxyethyl)phenol is a substituted phenolic compound with significant potential as a versatile intermediate in synthetic organic chemistry and a scaffold for drug discovery. As a member of the bromophenol class, a group of compounds known for their diverse biological activities, this molecule presents a unique combination of functional groups: a hydroxylated aromatic ring, a bromine atom, and a secondary alcohol.[1][2] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a plausible synthetic route with detailed protocols, and its potential applications in research and development. The information is curated for researchers, medicinal chemists, and process development scientists, emphasizing mechanistic insights and practical experimental guidance.
Chemical Identity and Physicochemical Properties
The structural foundation of 4-Bromo-2-(1-hydroxyethyl)phenol is a phenol ring substituted at the C2 position with a 1-hydroxyethyl group and at the C4 position with a bromine atom. This arrangement of an electron-donating hydroxyl group and an electron-withdrawing but ortho-para directing bromine atom influences the reactivity of the aromatic ring and the properties of the benzylic alcohol moiety.
Caption: Chemical structure of 4-Bromo-2-(1-hydroxyethyl)phenol.
The key identifiers and computed physicochemical properties of the molecule are summarized in the table below. These parameters are crucial for predicting its behavior in various solvents, its potential for crossing biological membranes (LogP), and for designing reaction and purification conditions.
| Identifier & Property | Value | Source |
| IUPAC Name | 4-Bromo-2-(1-hydroxyethyl)phenol | [3] |
| CAS Number | 342880-86-8 | [3] |
| Molecular Formula | C₈H₉BrO₂ | [3] |
| Molecular Weight | 217.06 g/mol | [3][4] |
| Monoisotopic Mass | 215.97859 Da | [3][4] |
| Density (Predicted) | 1.606 ± 0.06 g/cm³ | [3] |
| Boiling Point (Predicted) | 280.4 ± 10.0 °C at 760 mmHg | [3] |
| Flash Point (Predicted) | 123.4 ± 19.0 °C | [3] |
| LogP (Predicted) | 1.65 | [3] |
| Topological Polar Surface Area | 40.5 Ų | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
Spectroscopic Profile (Predicted)
While specific experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. This analysis is fundamental for reaction monitoring and structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.
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Aromatic Protons (3H): Due to the substitution pattern, three protons reside on the aromatic ring. They will appear in the δ 6.8-7.5 ppm range. The proton at C6 (ortho to the -OH and meta to the -Br) will likely be a doublet. The proton at C5 (ortho to the -Br and meta to the -OH) will be a doublet of doublets. The proton at C3 (ortho to both the -OH and the hydroxyethyl group) will also be a doublet.
-
Benzylic Proton (1H): The proton on the carbon bearing the secondary alcohol (-CH(OH)-) will appear as a quartet around δ 4.8-5.2 ppm, split by the adjacent methyl protons.
-
Methyl Protons (3H): The methyl protons (-CH₃) will be a doublet around δ 1.4-1.6 ppm, split by the single benzylic proton.
-
Hydroxyl Protons (2H): The phenolic (-OH) and alcoholic (-OH) protons will appear as broad singlets. Their chemical shifts are variable (phenolic: δ 4-7 ppm; alcoholic: δ 2-5 ppm) and depend on concentration and solvent. Their signals can be confirmed by a D₂O shake, which causes them to disappear.
¹³C NMR Spectroscopy: The spectrum will show 8 distinct carbon signals.
-
Aromatic Carbons (6C): These will appear in the δ 110-160 ppm range. The carbon bearing the -OH group (C1) will be the most deshielded. The carbon bearing the bromine (C4) will be shifted upfield relative to a non-brominated carbon.
-
Benzylic Carbon (1C): The -CH(OH)- carbon will be found in the δ 65-75 ppm region.
-
Methyl Carbon (1C): The -CH₃ carbon will appear in the upfield region, around δ 20-25 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorptions of the hydroxyl groups.
-
O-H Stretch: A very strong and broad absorption band will be present in the 3200-3500 cm⁻¹ region, characteristic of hydrogen-bonded hydroxyl groups (both phenolic and alcoholic).[5]
-
C-H Aromatic Stretch: Signals will appear just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Signals will appear just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Medium to strong absorptions will be visible in the 1500-1600 cm⁻¹ range.[5]
-
C-O Stretch: A strong band for the secondary alcohol and the phenol will appear in the 1000-1250 cm⁻¹ region.[5]
Mass Spectrometry: Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound.
-
Alpha-Cleavage: A common fragmentation for benzylic alcohols is the cleavage of the C-C bond adjacent to the oxygen-bearing carbon. This would result in a significant fragment from the loss of a methyl group (M-15).[5]
-
Benzylic Cation: Cleavage of the entire hydroxyethyl side chain could lead to the formation of a stable bromophenol fragment.
Synthesis and Mechanistic Considerations
A robust and logical synthetic strategy for 4-Bromo-2-(1-hydroxyethyl)phenol involves a two-step sequence starting from the commercially available 4-hydroxyacetophenone. This approach provides excellent control over regioselectivity. The proposed pathway is:
-
Electrophilic Aromatic Bromination: Regioselective bromination of 4-hydroxyacetophenone to yield 4-bromo-2-hydroxyacetophenone.
-
Chemoselective Reduction: Reduction of the ketone functionality to the secondary alcohol.
Caption: Proposed two-step synthesis of 4-Bromo-2-(1-hydroxyethyl)phenol.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromo-2-hydroxyacetophenone
-
Causality: The phenolic hydroxyl group is a strong activating, ortho-para director for electrophilic aromatic substitution. Since the para position is blocked by the acetyl group, bromination is directed to the ortho positions (C3 and C5). The acetyl group is a deactivating group, which helps to control the reaction and prevent over-bromination. Acetic acid is a suitable polar protic solvent for this reaction.
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxyacetophenone (13.6 g, 0.1 mol) in 100 mL of glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
In the dropping funnel, prepare a solution of bromine (16.0 g, 5.1 mL, 0.1 mol) in 20 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of 4-hydroxyacetophenone over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The product spot should be less polar than the starting material.
-
Once the reaction is complete, slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.
-
Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-bromo-2-hydroxyacetophenone as a solid.
-
Step 2: Synthesis of 4-Bromo-2-(1-hydroxyethyl)phenol
-
Causality: Sodium borohydride (NaBH₄) is a mild and chemoselective reducing agent. It readily reduces aldehydes and ketones but does not affect the aromatic ring or the phenolic hydroxyl group under these conditions.[6] Methanol is an excellent solvent for both the substrate and the reagent.
-
Procedure:
-
In a 500 mL round-bottom flask, dissolve the 4-bromo-2-hydroxyacetophenone (21.5 g, 0.1 mol) from Step 1 in 200 mL of methanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
In small portions, carefully add sodium borohydride (2.8 g, 0.075 mol) to the stirred solution over 20 minutes. The addition is exothermic and may cause gas evolution.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and stir at room temperature for an additional 2 hours.
-
Monitor the reaction by TLC. The product is more polar than the starting ketone.
-
Once the reaction is complete, cool the flask in an ice bath and slowly add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the solution to pH ~6-7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate, to yield pure 4-Bromo-2-(1-hydroxyethyl)phenol.
-
Potential Applications in Research and Drug Development
While specific applications of 4-Bromo-2-(1-hydroxyethyl)phenol are not extensively documented, its structure is analogous to other compounds with established utility.
-
Synthetic Intermediate: The molecule possesses three distinct functional handles that can be selectively manipulated. The phenolic hydroxyl can be alkylated or acylated, the secondary alcohol can be oxidized back to a ketone or used in substitution reactions, and the aryl bromide can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it an excellent building block for constructing more complex molecular architectures. A related compound is used as a key intermediate in the synthesis of hydroxytyrosol, a potent antioxidant.[7]
-
Scaffold for Bioactive Molecules: Bromophenols are a well-established class of marine natural products with a broad spectrum of biological activities, including antioxidant, anticancer, anti-inflammatory, and antibacterial properties.[1][2][8] The structure of 4-Bromo-2-(1-hydroxyethyl)phenol serves as a valuable starting point for generating libraries of derivatives to screen for novel therapeutic agents. The combination of the phenol and benzylic alcohol motifs is present in many biologically active compounds, and the bromine atom provides a site for further diversification.
Safety, Handling, and Storage
No specific Material Safety Data Sheet (MSDS) is available for 4-Bromo-2-(1-hydroxyethyl)phenol. Therefore, handling precautions must be extrapolated from structurally related compounds such as 4-bromophenol and other substituted phenols.[9][10][11] This compound should be handled with care by trained personnel only.
-
Hazard Identification:
-
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9][12]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[9]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.[9][12]
-
-
Handling and Storage:
References
-
PubChem. (n.d.). 2-Bromo-4-(2-hydroxyethyl)phenol. Retrieved from [Link]
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Bovicelli, P., et al. (2007). Bis[2-bromo-4-(2-hydroxyethyl)phenol] monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1109. Retrieved from [Link]
- Google Patents. (n.d.). US5107034A - Method for producing 4-(2'-methoxyethyl)phenol.
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Dong, H., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 10(4), 589. Retrieved from [Link]
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Dong, H., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants (Basel, Switzerland), 10(4), 589. Retrieved from [Link]
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ResearchGate. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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